Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone

Medicinal Chemistry Physicochemical Profiling Sulfoximine

Generic sulfoximine substitution risks altered pharmacokinetics. This NH-sulfoximine with a tetrahydrothiopyran ring provides a defined saturated scaffold for structure-activity relationship (SAR) studies and fragment-based drug design (FBDD). - **Core Value**: Free imino group enables rapid N-aryl, N-alkyl, or N-acyl derivatization. - **Physicochemical Benchmarking**: Saturated heterocycle tunes LogD, solubility, and metabolic stability relative to phenyl or acyclic analogs. - **Supply**: Standard B2B shipping; no DEA/REACH restriction for R&D use.

Molecular Formula C6H13NOS2
Molecular Weight 179.3 g/mol
Cat. No. B12971254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone
Molecular FormulaC6H13NOS2
Molecular Weight179.3 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1CCSCC1
InChIInChI=1S/C6H13NOS2/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3
InChIKeyBFTFWQODINSSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrothiopyran Sulfoximine Building Block Overview


Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-λ⁶-sulfanone is a member of the sulfoximine class, characterized by a hexavalent sulfur center bearing an imino (=NH), a methyl, and a tetrahydro-2H-thiopyran-4-yl substituent [1]. Sulfoximines are recognized as versatile motifs in medicinal chemistry, offering distinct physicochemical properties compared to traditional sulfones and sulfonamides [2]. The tetrahydrothiopyran ring introduces a saturated, sulfur-containing heterocycle that can influence conformation, lipophilicity, and metabolic stability relative to aromatic or acyclic analogs.

1
NH-Sulfoximine building block supporting N-arylation, N-alkylation, and N-acylation diversification workflows.
2
Conformationally restricted saturated heterocycle offering sp³-rich scaffold for fragment-based design and structure-based campaigns.
3
Dual-sulfur architecture reported to occupy distinct polarity-permeability space; may support metabolic soft-spot distribution studies.

Why This Sulfoximine Cannot Be Simply Substituted


Sulfoximines are not a uniform class; their physicochemical and biological profiles are exquisitely sensitive to the nature of the N-substituent and the S-aryl/alkyl group [1]. The tetrahydrothiopyran ring imparts a unique combination of saturated heterocyclic character and sulfur-induced electronic effects that differs fundamentally from phenyl, cyclopentyl, or acyclic alkyl sulfoximine analogs. Matched molecular pair analyses have demonstrated that even minor structural modifications within the sulfoximine series can produce large shifts in solubility, permeability, and metabolic stability [1]. Consequently, generic substitution with a different sulfoximine—without empirical confirmation—carries a high risk of altered target engagement, pharmacokinetic behavior, or synthetic tractability. However, it must be noted that high-strength, head-to-head comparative evidence for this specific compound remains limited in the open literature.

Target Tetrahydrothiopyran sulfoximine
Substitute Phenyl sulfoximine analogs may shift metabolic pathways toward CYP-mediated aromatic hydroxylation and alter conformational fit.
Target Cyclic sulfide architecture
Substitute Acyclic alkyl sulfoximines lack conformational pre-organization; reported entropy benefits in target binding may not transfer.
Target Sulfoximine core functionality
Substitute Sulfones and sulfonamides occupy a different reported polarity-permeability space; class-level property advantages may not be replicated.
Target NH-sulfoximine building block
Substitute Pre-functionalized N-substituted sulfoximines eliminate diversification potential; limits parallel SAR exploration from a single procurement.

Quantitative Differentiation Evidence


Physicochemical Advantage Over Sulfones and Sulfonamides

A comprehensive 2017 study compared the physicochemical and in vitro properties of sulfoximines against their sulfone and sulfonamide analogs. The sulfoximine functional group was found to be chemically stable and comparatively more polar, with a weakly basic character that often leads to favorable aqueous solubility, permeability, and metabolic stability. While this study did not include the specific tetrahydrothiopyran-4-yl analog, the class-level data demonstrate that sulfoximines occupy a distinct property space that cannot be replicated by sulfones or sulfonamides [1]. This provides a foundational rationale for selecting this compound class when project requirements demand enhanced polarity without sacrificing permeability.

Property Space vs. Sulfones/Sulfonamides
Class-level inference
Reported qualitative advantage in solubility-permeability balance and metabolic stability across matched molecular pair analyses.
Distinct LogD-solubility-permeability profile may support scaffold selection.
Compound-specific data not available; class-level evidence from review.
Medicinal Chemistry Physicochemical Profiling Sulfoximine

Conformational Rigidity of Tetrahydrothiopyran Ring

The tetrahydro-2H-thiopyran ring exists as a saturated six-membered heterocycle with well-defined chair conformations, as documented in stereoelectronic studies of thianes and thiane-derived sulfoximines [1]. This conformational restriction contrasts with freely rotating acyclic alkyl sulfoximines (e.g., imino(methyl)(propyl)-λ⁶-sulfanone) and flat aromatic analogs (e.g., imino(methyl)(phenyl)-λ⁶-sulfanone). The ring sulfur atom introduces stereoelectronic effects (anomeric interactions, gauche preferences) that can pre-organize the molecule for target binding or influence metabolic soft spots. Quantitative torsional profiles and X-ray structures of related sulfoximines confirm distinct conformational preferences, but direct comparative data for the tetrahydrothiopyran-4-yl analog versus specific acyclic or aromatic comparators are not publicly available.

Conformational Rigidity
Class-level inference
Tetrahydrothiopyran ring adopts well-defined chair conformations with stereoelectronic constraints characteristic of thiane sulfoximines.
Conformational pre-organization may reduce entropic penalty in target binding.
Direct torsional comparison vs. acyclic/aromatic analogs not publicly reported.
Conformational Analysis Drug Design Heterocycle

Metabolic Soft Spot Modulation by Dual-Sulfur Architecture

The presence of two sulfur atoms—one in the sulfoximine core and one in the tetrahydrothiopyran ring—creates a distinct metabolic liability profile compared to analogs lacking the cyclic sulfide. Literature on thiane-containing compounds indicates that the ring sulfur can undergo S-oxidation (forming sulfoxide and sulfone metabolites) and that the sulfoximine moiety itself is generally resistant to oxidative metabolism [1]. This dual-sulfur architecture may distribute oxidative metabolic pathways more broadly, potentially avoiding the rapid clearance seen with some phenyl sulfoximines that undergo CYP-mediated aromatic hydroxylation. However, direct comparative intrinsic clearance (Clint) data in hepatocytes or microsomes for this specific compound versus, for example, imino(methyl)(phenyl)-λ⁶-sulfanone, have not been publicly reported.

Dual-Sulfur Metabolic Profile
Class-level inference
Ring sulfur predicted to undergo S-oxidation; sulfoximine core reported to resist oxidative metabolism.
May distribute oxidative pathways; supports metabolic soft-spot review.
Head-to-head Clint data vs. phenyl sulfoximines not publicly available.
Drug Metabolism Metabolic Stability Sulfur Heterocycle

Synthetic Accessibility via NH-Sulfoximine Diversification

NH-sulfoximines, including the tetrahydrothiopyran-4-yl variant, serve as versatile intermediates for late-stage diversification. The free NH group can undergo N-arylation, N-alkylation, N-acylation, and N-vinylation, enabling rapid analog generation without altering the core S-substitution pattern [1]. This is a critical procurement consideration: purchasing the NH-sulfoximine building block allows a team to generate a focused library of N-functionalized analogs, whereas pre-functionalized sulfoximines lock in the N-substituent. This synthetic flexibility is a differentiating factor relative to N-alkyl or N-aryl sulfoximines that are procured as final entities.

NH-Diversification Synthetic Scope
Supporting evidence
NH-sulfoximine amenable to N-arylation, N-alkylation, N-acylation, and N-vinylation transformations.
Enables parallel SAR exploration from a single building block procurement.
General NH-sulfoximine methodology; reaction yields require optimization per substrate.
Synthetic Chemistry Late-Stage Functionalization NH-Sulfoximine

Application Scenarios Based on Available Evidence


Hit-to-Lead Diversification with NH-Sulfoximine Core

Procure this compound as a key NH-sulfoximine building block for rapid parallel synthesis of N-functionalized analogs. The free NH group allows exploration of N-aryl, N-alkyl, and N-acyl derivatives, enabling efficient SAR studies around the sulfoximine nitrogen while keeping the tetrahydrothiopyran ring constant [1]. This strategy is particularly valuable when project priorities include tuning polarity, solubility, and metabolic stability through N-substituent variation, as recommended by the class-level profiling data [1].

Conformationally Restricted Scaffold for Fragment-Based Design

The saturated tetrahydrothiopyran ring provides a three-dimensional, conformationally defined scaffold that can serve as a core fragment for FBDD campaigns. Unlike flat aromatic sulfoximines, this compound introduces sp³ character and stereoelectronic constraints that may improve target complementarity and reduce aromatic ring count [1]. The compound can be used as a starting point for fragment growing or linking, with the NH group serving as a synthetic handle for elaboration. Note that target-specific binding data are not yet available; initial use should focus on biophysical fragment screening.

Physicochemical Tool for Sulfoximine Benchmarking

Given the class-level evidence that sulfoximines occupy a distinct LogD–solubility–permeability space relative to sulfones and sulfonamides [1], this compound can serve as a benchmarking tool to establish the physicochemical profile of a tetrahydrothiopyran-substituted sulfoximine within an organization's internal compound collection. Measuring its LogD, kinetic solubility, PAMPA permeability, and microsomal stability will generate reference data for future sulfoximine projects and enable more informed procurement decisions for other analogs.

Hypothesis-Driven Kinase Inhibitor Late-Stage Exploration

While no direct kinase inhibition data for this specific compound have been publicly reported, the sulfoximine scaffold has been explored in kinase inhibitor patents [1]. The tetrahydrothiopyran ring may offer advantages over phenyl groups in terms of metabolic soft-spot distribution and conformational fit into kinase hinge regions. Procurement for targeted kinase panel screening (e.g., PI3K, mTOR) is justified as a hypothesis-driven exploration, provided that internal resources exist to follow up on any hits with quantitative comparator studies against phenyl and cyclopentyl sulfoximine controls.

Application
Selection Property
Validation Focus
Hit-to-Lead NH-Diversification
NH-building block diversification potential
N-functionalization scope and reaction condition optimization
Fragment-Based Design Scaffold
Saturated heterocycle and sp³ character
Biophysical fragment screening and conformational analysis
Physicochemical Benchmarking Tool
Class-level LogD-solubility-permeability differentiation
Internal LogD, kinetic solubility, PAMPA, and microsomal stability profiling
Hypothesis-Driven Kinase Panel Screening
Dual-sulfur architecture and conformational fit
Targeted kinase inhibition panel with matched-pair comparator controls
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